molecular formula C9H16Br2O B13826993 3,5-Dibromo-2,6-dimethylheptan-4-one CAS No. 30957-25-6

3,5-Dibromo-2,6-dimethylheptan-4-one

Cat. No.: B13826993
CAS No.: 30957-25-6
M. Wt: 300.03 g/mol
InChI Key: GQBBHKNQKIAYJT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethylheptan-4-one is a specialized dibrominated ketone that serves as a valuable precursor in organic synthesis. Its primary research application is in the synthesis of strained ring molecules, most notably as a starting material for the preparation of diisopropylcyclopropenone via a dehydrobromination reaction . Cyclopropenones are a class of compounds receiving significant attention due to their presence in natural products with biological activity and their utility as versatile building blocks for constructing more complex heterocyclic systems . The reactivity of this compound is defined by its bromine substituents, which facilitate transformation into highly strained, energy-rich three-membered rings. These resulting structures are of great interest in materials science, medicinal chemistry, and as ligands in organometallic chemistry . This product is intended for use in a controlled laboratory setting by qualified researchers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

30957-25-6

Molecular Formula

C9H16Br2O

Molecular Weight

300.03 g/mol

IUPAC Name

3,5-dibromo-2,6-dimethylheptan-4-one

InChI

InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3

InChI Key

GQBBHKNQKIAYJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(C(C)C)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 2,6-Dimethylheptan-4-one

The most established and widely reported method for synthesizing this compound involves the bromination of 2,6-dimethylheptan-4-one. This approach is straightforward and utilizes elemental bromine or other brominating agents under controlled conditions to achieve selective substitution at the 3 and 5 positions of the heptanone backbone.

  • Starting Material: 2,6-Dimethylheptan-4-one
  • Reagents: Bromine (Br2) or equivalent brominating agents
  • Solvent: Commonly dichloromethane or tetrahydrofuran (THF)
  • Conditions: Controlled temperature and stoichiometry to avoid over-bromination or side reactions

The reaction proceeds via electrophilic bromination at the alpha positions relative to the ketone, facilitated by the activating effect of the carbonyl group and the steric environment provided by the methyl substituents at positions 2 and 6.

Experimental Procedure and Yields

A detailed experimental procedure reported by Curnow et al. describes the preparation of this compound by bromination of 2,6-dimethylheptan-4-one with bromine. The reagents were used as supplied without further purification. The bromination was performed under ambient temperature, and the product was isolated by standard extraction and purification techniques.

Parameter Details
Starting material amount 2,6-Dimethylheptan-4-one (specified in grams or moles)
Bromine amount Stoichiometric or slight excess
Solvent Dichloromethane or tetrahydrofuran
Temperature Ambient or controlled cooling
Reaction time Several hours to overnight
Isolation method Extraction with organic solvents, drying, and purification
Yield High, typically reported as quantitative or near quantitative

The product was characterized by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity.

Subsequent Transformations and Use

The prepared this compound serves as a key intermediate for further transformations, such as dehydrobromination to yield diisopropylcyclopropenone. This step involves treatment with a strong base like sodium hydride in tetrahydrofuran, followed by acid workup and extraction with polar organic solvents to isolate the cyclopropenone derivative.

Analytical Data and Characterization

The compound’s identity and purity were confirmed through a combination of spectroscopic and analytical techniques:

Technique Observations/Results
^1H NMR Signals consistent with dibrominated heptanone structure
^13C NMR Carbon resonances matching expected ketone and brominated carbons
Mass Spectrometry (EI, FAB) Molecular ion peak consistent with molecular weight (~300 g/mol)
Infrared Spectroscopy Characteristic ketone carbonyl stretch (~1700 cm^-1) and C-Br stretches
Elemental Analysis Matches calculated values for C, H, Br content

These data confirm the successful bromination at the 3 and 5 positions without significant side reactions or impurities.

Summary Table of Preparation Methods

Method Starting Material Reagents Solvent Conditions Yield/Notes
Bromination of 2,6-dimethylheptan-4-one 2,6-Dimethylheptan-4-one Bromine (Br2) Dichloromethane or THF Ambient temperature, controlled stoichiometry High yield, selective dibromination at positions 3 and 5

Chemical Reactions Analysis

Scientific Research Applications

3,5-Dibromo-2,6-dimethylheptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dimethylheptan-4-one involves its reactivity towards nucleophiles and bases. The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more electrophilic and prone to nucleophilic attack.

Comparison with Similar Compounds

3,5-Dibromo-2,6-dimethylheptan-4-one (11b) vs. Dibromodibenzyl Ketone (11a)

The most direct comparison is with dibromodibenzyl ketone (11a), another brominated ketone used in cyclopropenone synthesis. Both compounds undergo dehydrobromination, but their reactivity, yields, and product profiles differ significantly:

Parameter This compound (11b) Dibromodibenzyl Ketone (11a)
Reaction Conditions NaH in THF, followed by aqueous HCl Et₃N in CH₂Cl₂ at 0°C
Product 2,3-Diisopropylcycloprop-2-enone (1k) 2,3-Diphenylcyclopropenone (1b)
Yield 18% 45%
Key Intermediate Cyclopropane ring formation via enolate Favorskii rearrangement pathway

Key Findings :

  • Compound 11b requires harsher conditions (NaH in THF) compared to the milder Et₃N used for 11a . This difference may arise from steric hindrance in 11b’s branched alkyl groups versus 11a’s aromatic substituents .
  • The lower yield of 1k (18%) compared to 1b (45%) highlights challenges in cyclopropenone synthesis from aliphatic precursors. The bulky isopropyl groups in 1k likely destabilize intermediates, reducing efficiency .

Comparison with Other Brominated Ketones

Compound Key Features Application
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Hexasubstituted dihydrofuran with Br and phenyl groups; exhibits Br⋯Br contacts Crystal engineering, halogen bonding studies
This compound (11b) Aliphatic brominated ketone with methyl substituents Cyclopropenone synthesis

Insights :

  • Steric and Electronic Effects : The aliphatic nature of 11b contrasts with aromatic brominated compounds like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran. The latter’s rigid aromatic system facilitates crystal packing via halogen bonds, whereas 11b ’s flexibility complicates its reactivity .
  • Synthetic Utility : Brominated aliphatic ketones (e.g., 11b ) are less commonly used in heterocyclic synthesis compared to aromatic analogs, likely due to lower yields and competing side reactions .

Biological Activity

3,5-Dibromo-2,6-dimethylheptan-4-one is a brominated ketone with the molecular formula C9H16Br2OC_9H_{16}Br_2O and CAS number 30957-25-6. This compound has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. Its reactivity, influenced by the presence of bromine atoms, makes it a candidate for further research into its biological mechanisms and applications.

The synthesis of this compound typically involves the bromination of 2,6-dimethylheptan-4-one. The compound can undergo various chemical reactions, including:

  • Dehydrobromination : Removal of bromine atoms using strong bases.
  • Photochemical Reactions : Reaction under UV light leading to products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone.
PropertyValue
Molecular Weight300.03 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3
Canonical SMILESCC(C)C(C(=O)C(C(C)C)Br)Br

Biological Activity

The biological activity of this compound primarily stems from its halogenated structure. Halogenated organic compounds have been studied for their potential antimicrobial, antifungal, and anticancer properties.

The mechanism of action is largely attributed to the compound's ability to interact with nucleophiles and bases. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity can lead to the formation of various derivatives that may exhibit specific biological activities.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can exhibit significant biological effects:

  • Antimicrobial Activity : Studies have shown that brominated ketones can inhibit bacterial growth. For example, a related study found that certain brominated compounds displayed potent antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research focusing on halogenated compounds has revealed their potential in cancer treatment due to their ability to induce apoptosis in cancer cells . The specific pathways through which these compounds exert their effects are still under investigation.
  • Enzyme Inhibition : The compound's reactivity allows it to act as an enzyme inhibitor by binding to active sites or altering receptor functions . This property is particularly valuable in drug design.

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Q & A

Q. What are the established synthetic routes for 3,5-Dibromo-2,6-dimethylheptan-4-one?

The compound is primarily synthesized via dehydrobromination of its precursor using sodium hydride (NaH) in tetrahydrofuran (THF), followed by aqueous HCl treatment. This method, reported by Curnow et al., yields 18% of the target cyclopropenone derivative . Key steps include bromination of the ketone precursor and elimination of HBr under basic conditions.

Q. How is this compound characterized structurally in laboratory settings?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for precise molecular geometry determination. For example, the tin(IV) adduct of its cyclopropenone derivative was resolved via X-ray analysis, revealing a chloro-bridged dimeric structure in the solid state .

Q. What safety precautions are necessary when handling brominated ketones like this compound?

Brominated compounds require stringent safety measures:

  • Use fume hoods to avoid inhalation of toxic vapors.
  • Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Store in dry, ventilated areas away from strong oxidizers due to potential reactivity .

Advanced Research Questions

Q. What strategies can address the low yield in the dehydrobromination synthesis of cyclopropenones from this compound?

The reported 18% yield in NaH/THF-mediated reactions suggests optimization opportunities:

  • Solvent selection : Testing polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Base alternatives : Using stronger bases like LDA or Grignard reagents to enhance HBr elimination.
  • Temperature control : Gradual warming to minimize side reactions .

Q. How does the reaction mechanism of NaH-mediated dehydrobromination proceed for this compound?

The mechanism involves two key intermediates:

  • Formation of enolate : NaH abstracts an acidic β-hydrogen, generating a resonance-stabilized enolate.
  • Elimination of HBr : Sequential loss of Br⁻ ions forms the cyclopropenone ring via a [3,3]-sigmatropic shift. Computational studies or isotopic labeling could validate this pathway .

Q. What are the applications of this compound in synthesizing heterocyclic compounds?

The compound serves as a precursor for strained cyclopropenones, which are valuable in:

  • Coordination chemistry : Forming complexes with metals (e.g., Sn) for catalytic studies .
  • Material science : Building fluorinated polymers with unique electronic properties, as seen in structurally similar brominated toluenes .

Methodological Considerations

  • Yield optimization : Design fractional factorial experiments to test variables (base strength, solvent polarity, temperature).
  • Mechanistic analysis : Use density functional theory (DFT) calculations to model intermediates and transition states.
  • Structural validation : Pair crystallography with spectroscopic methods (e.g., IR, mass spectrometry) for comprehensive characterization .

Data Limitations

NIST databases lack reference spectra for related compounds (e.g., 3,5-Dimethyl-4-heptanone), necessitating reliance on primary literature for physicochemical data .

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